molecular formula C17H20BrNO3 B3017483 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide CAS No. 1796991-65-5

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide

Cat. No.: B3017483
CAS No.: 1796991-65-5
M. Wt: 366.255
InChI Key: DALILJHTZDZFJN-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the furan-3-ylmethyl group and the 2-methoxyethyl group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
  • 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
  • 3-(2-iodophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALILJHTZDZFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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